マレイン酸イルソグラジン

概要

説明

マレイン酸イルソグラジン: は、粘膜保護作用で知られる化合物です。主に消化性潰瘍と急性胃炎の治療に使用されます。 この化合物は、ホスホジエステラーゼ阻害剤であり、細胞内のサイクリックアデノシン一リン酸のレベルを上昇させることで作用し、胃粘膜への様々な保護効果をもたらします .

科学的研究の応用

生物学: 生物学的研究では、マレイン酸イルソグラジンは、細胞間のコミュニケーションと粘膜保護に対するその影響を調査するために使用されます。 ギャップ結合による細胞間コミュニケーションを強化することが示されており、これは組織の完全性を維持するために不可欠です .

医学: 医療では、マレイン酸イルソグラジンは、消化性潰瘍と胃炎の治療に使用されます。 胃潰瘍の治癒を促進し、非ステロイド系抗炎症薬による胃粘膜の損傷から胃粘膜を保護するのに効果的であることが判明しています .

作用機序

マレイン酸イルソグラジンは、ホスホジエステラーゼ酵素を阻害することで作用し、細胞内サイクリックアデノシン一リン酸レベルを上昇させます。この増加は、プロテインキナーゼAを活性化し、それが胃粘膜の保護因子の産生を強化します。 さらに、マレイン酸イルソグラジンは、ギャップ結合による細胞間コミュニケーションを促進し、これは胃粘膜バリアの完全性を維持するのに役立ちます .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Irsogladine maleate is known to interact with various biomolecules. It increases intracellular cyclic adenosine 3’,5’-monophosphate (cAMP) content via non-selective inhibition of phosphodiesterase isozymes . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

Irsogladine maleate has significant effects on various types of cells and cellular processes. It facilitates gap junctional intercellular communication , which is crucial for cell function. It also influences cell signaling pathways, particularly the cAMP signaling pathways .

Molecular Mechanism

The molecular mechanism of action of Irsogladine maleate involves its binding interactions with biomolecules and its effects on gene expression. It acts as a phosphodiesterase inhibitor , which leads to an increase in intracellular cAMP levels . This can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, Irsogladine maleate has shown stability and long-term effects on cellular function. For instance, it has been observed to reduce the extent of ethanol/hydrochloric acid mixture-induced gastric ulceration .

Dosage Effects in Animal Models

In animal models, the effects of Irsogladine maleate vary with different dosages. It has been observed to exhibit dose-related gastroprotection against ethanol/HCl-induced lesions .

Metabolic Pathways

Irsogladine maleate is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase isozymes, leading to an increase in intracellular cAMP levels .

準備方法

合成経路と反応条件: マレイン酸イルソグラジンの合成は、2,5-ジクロロベンゾニトリルとジシアンジアミドを塩基触媒の存在下で縮合反応させることから始まります。この反応は通常、非プロトン性極性溶媒中で行われます。 中間生成物は、酢酸、アセトン、マレイン酸の混合溶媒を用いて再結晶してマレイン酸イルソグラジンを形成します .

工業的生産方法: マレイン酸イルソグラジンの工業的生産は、同様の合成経路に従いますが、より高い収率と純度を得るために最適化されています。 このプロセスでは、温度や溶媒組成などの反応条件を注意深く制御することで、高純度のマレイン酸イルソグラジンの効率的な生産が確保されます .

化学反応の分析

反応の種類: マレイン酸イルソグラジンは、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化して、異なる酸化生成物を生成できます。

還元: この化合物は、アミン誘導体を形成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要生成物: これらの反応から生成される主要生成物には、アミン誘導体や置換トリアジン化合物など、マレイン酸イルソグラジンの様々な誘導体が含まれます .

類似化合物との比較

類似化合物:

ゲファルネート: 消化性潰瘍の治療に使用される別の粘膜保護剤です。

プログルミド: 胃酸分泌を阻害し、消化性潰瘍の治療に使用される薬剤です。

スクラルファート: 潰瘍の治療のために胃粘膜に保護バリアを形成する薬剤です.

ユニークさ: マレイン酸イルソグラジンは、他の粘膜保護剤には見られない特性である、ギャップ結合による細胞間コミュニケーションを強化する能力がユニークです。 このユニークな作用機序により、胃粘膜の完全性を維持し、潰瘍の治癒を促進する上で特に効果的です .

特性

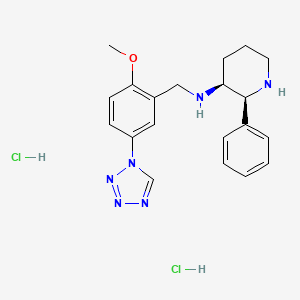

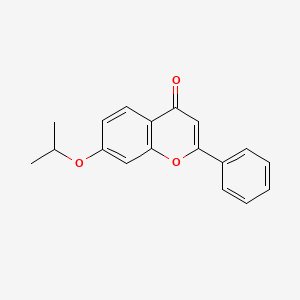

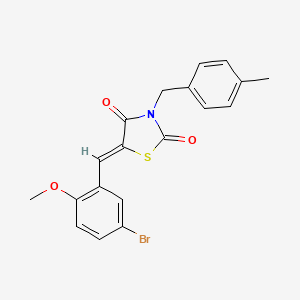

IUPAC Name |

but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVTVAIERNDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Irsogladine maleate?

A1: Irsogladine maleate primarily functions by enhancing gap junctional intercellular communication (GJIC). [, , ] This enhancement is achieved through various mechanisms, including increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential interactions with phosphodiesterase (PDE) isozymes. [, ]

Q2: How does Irsogladine maleate's enhancement of GJIC impact cellular processes?

A2: Enhanced GJIC plays a crucial role in maintaining epithelial cell homeostasis and barrier function. [] In the gastric mucosa, it contributes to protection against injury, and in gingival epithelial cells, it helps regulate inflammation and barrier integrity against periodontal pathogens. [, , ]

Q3: Does Irsogladine maleate influence inflammatory processes?

A3: Yes, research indicates that Irsogladine maleate exhibits anti-inflammatory properties. [, , ] For instance, it can suppress the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including gingival epithelial cells and macrophages. [, , ] This suppression may be linked to its effects on intracellular signaling pathways, such as the ERK pathway, and its potential modulation of Toll-like receptor 2 (TLR2) expression. [, ]

Q4: Does Irsogladine maleate interact with the ERK signaling pathway?

A4: Studies suggest that Irsogladine maleate can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in human gingival epithelial cells (HGECs). [] This inhibition of ERK phosphorylation may contribute to the compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-8, in response to stimuli like outer membrane protein 29 from Aggregatibacter actinomycetemcomitans. []

Q5: What is the role of Toll-like receptor 2 (TLR2) in Irsogladine maleate's mechanism of action?

A5: Research indicates that Irsogladine maleate can suppress the induction of TLR2 in human gingival epithelial cells. [] This suppression of TLR2 induction contributes to the compound's ability to regulate the inflammatory response in these cells, particularly in the context of periodontitis. []

Q6: What is the molecular formula and weight of Irsogladine maleate?

A6: The molecular formula of Irsogladine maleate is C12H8Cl2N6 • C4H4O4. Its molecular weight is 425.24 g/mol. [, ]

Q7: Is there spectroscopic data available for Irsogladine maleate?

A7: While the provided research papers do not contain detailed spectroscopic data, they mention techniques like infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) for structural confirmation during synthesis. [, , ]

Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of Irsogladine maleate?

A9: Yes, researchers have explored formulations to enhance its delivery and efficacy. For instance, cyclodextrins have been investigated to improve the solubility of Irsogladine maleate, particularly for oral spray formulations. [] Additionally, mucoadhesive polymers like gum ghatti have been studied for their potential to enhance the retention and efficacy of Irsogladine maleate in oral applications. [, ]

Q9: What preclinical models have been used to investigate the efficacy of Irsogladine maleate?

A9: Several animal models have been employed to evaluate the efficacy of Irsogladine maleate. These include:

- Min mouse model: Used to study Irsogladine maleate's suppressive effects on intestinal polyp development, potentially through the NF-jB signaling pathway and reduction of oxidative stress. []

- Rat models: Employed to assess the compound's protective effects against gastric injury induced by various factors, such as indomethacin, ethanol, and hydrochloric acid. [, , ]

- Rat periodontitis model: Used to investigate the compound's ability to suppress inflammatory cell infiltration in periodontal tissues. []

- Hamster models: Employed to study the healing effects of Irsogladine maleate on oral stomatitis induced by acetic acid, including models mimicking the effects of 5-fluorouracil treatment. [, ]

- Mouse cornea neovascularization model: Used to investigate the compound's anti-angiogenic effects, demonstrating its ability to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis. []

Q10: What clinical trials have been conducted with Irsogladine maleate?

A10: Several clinical trials have evaluated Irsogladine maleate's efficacy in various conditions:

- Gastric Ulcer Healing: A multicenter, double-blind, randomized clinical trial (IMPACT study) demonstrated that Irsogladine maleate accelerated gastric ulcer healing after Helicobacter pylori eradication therapy. [] Another trial compared its efficacy with famotidine, finding both acceptable for treating gastric ulcers after H. pylori eradication. []

- Non-Erosive Reflux Disease (NERD): A double-blind, placebo-controlled study investigated the efficacy of adding Irsogladine maleate to proton-pump inhibitor therapy for NERD. []

- Oral Mucositis: A double-blind, placebo-controlled trial showed that Irsogladine maleate reduced the incidence of fluorouracil-based chemotherapy-induced oral mucositis. [] Another study indicated its potential to reduce severe oral mucositis in head and neck squamous-cell carcinoma patients undergoing chemoradiotherapy. []

- Postoperative Adjuvant Therapy for Lung Cancer: A randomized phase III trial explored the use of Irsogladine maleate as an anti-angiogenetic agent in patients with resected lung cancer. []

Q11: What is known about the dissolution and solubility of Irsogladine maleate?

A12: Irsogladine maleate is known to be poorly soluble in water, posing challenges for its formulation and delivery. [] To overcome this, researchers have explored the use of cyclodextrins to enhance its solubility, particularly in the development of oral spray formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1672116.png)

![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)

![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)